molecular formula C16H14BrN3O2 B2411906 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034552-66-2

5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2411906
CAS No.: 2034552-66-2
M. Wt: 360.211
InChI Key: OFYHFWKSBDRCKD-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted at the 2-position with a carboxamide group, which is further substituted with a bromine atom at the 5-position and a phenyl-pyrazolyl-ethyl group at the N-position .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the carbon and hydrogen atoms in the molecule, and Mass Spectrometry (MS) can provide information about the molecular weight of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted using computational methods. These properties include molecular weight, LogP, hydrogen bond donor and acceptor count, rotatable bond count, topological polar surface area, heavy atom count, and complexity .

Future Directions

The future directions for research on “5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactivity, elucidation of their mechanisms of action, determination of their physical and chemical properties, evaluation of their safety and hazards, and development of their potential applications in various fields .

Properties

IUPAC Name

5-bromo-N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-15-7-6-14(22-15)16(21)18-8-9-20-11-13(10-19-20)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYHFWKSBDRCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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